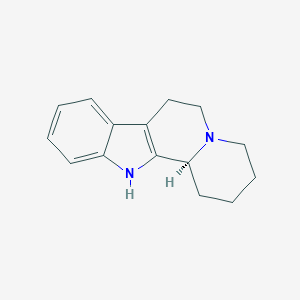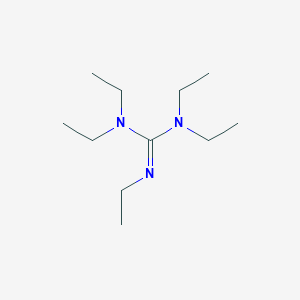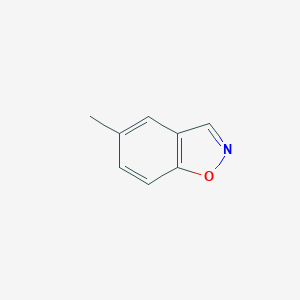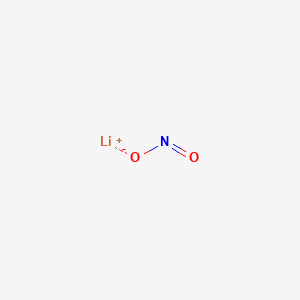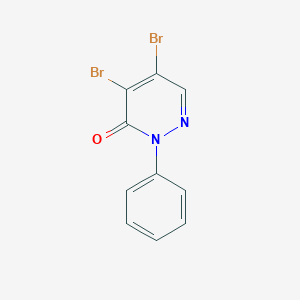
4,5-Dibromo-2-phenylpyridazin-3(2H)-one
概要
説明
Synthesis Analysis
The synthesis of related pyridazinone compounds involves various chemical reactions, including condensation and cyclization processes. These compounds are typically synthesized in good yields and characterized spectroscopically. For instance, compounds similar to 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, like antipyrine derivatives, have been synthesized and analyzed through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, indicating a complex synthesis process involving intermolecular interactions stabilized by hydrogen bonds and π-interactions (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to 4,5-Dibromo-2-phenylpyridazin-3(2H)-one has been extensively analyzed using X-ray diffraction, revealing that these compounds often crystallize in specific space groups with molecular sheets primarily formed by hydrogen bonding. The stabilization of these structures is dominated by electrostatic energy contributions, highlighting the significance of intermolecular interactions in determining the molecular arrangement (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving pyridazinone derivatives include various substitutions and functional group transformations. These reactions are influenced by the presence of halogen atoms, which can participate in nucleophilic substitution reactions. The reactivity of these compounds can lead to the formation of a wide range of derivatives with potential biological activities (Panneerselvam et al., 2009).
科学的研究の応用
Insecticidal Activity : Derivatives of pyridazin-3(2H)-one have demonstrated significant insecticidal activities. For instance, compounds like 4b, 4d, and 4h showed over 90% activity at 100 mg/L against Plutella xylostella (Wu et al., 2012).
Pharmaceutical Applications : Pyridazin-3(2H)-one derivatives are prevalent in pharmaceuticals, including selective COX-2 inhibitors like Celebrex, Viox, and Bextra, which are used for treating pain and inflammation (Tsolomiti et al., 2007). Additionally, they find use as phosphodiesterase inhibitors for various diseases including multiple sclerosis, hypertension, Alzheimer disease, and for inhibiting vascular intimal hyperplasia.
Synthesis and Functionalization : Studies have demonstrated the synthesis of various pyridazin-3(2H)-one derivatives and their functionalization, such as aminocarbonylation reactions, which show high reactivity and yield diverse products (Takács et al., 2012).
Anti-Inflammatory and Analgesic Properties : Some pyridazin-3(2H)-one derivatives have shown potential as anti-inflammatory and analgesic agents with cardioprotective and ulcerogenic sparing effects (Sharma & Bansal, 2016).
Organic Light-Emitting Diodes (OLEDs) : Homoleptic phenylpyridazine iridium(III) complexes, derived from pyridazine structures, have been used in OLEDs, demonstrating high efficiency and potential application as efficient emitters (Chen et al., 2019).
Safety And Hazards
This would involve a discussion of any risks associated with handling the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This would involve a discussion of potential areas for further research, such as new synthetic methods, new reactions, or new applications.
特性
IUPAC Name |
4,5-dibromo-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJXEMRMTOSSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162299 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-phenylpyridazin-3(2H)-one | |
CAS RN |
14305-08-9 | |
| Record name | 4,5-Dibromo-2-phenyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14305-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dibromo-2-phenyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




